1-(1H-pyrrole-2-carbonyl)-1,4-diazepane
Overview
Description
1-(1H-pyrrole-2-carbonyl)-1,4-diazepane is a heterocyclic compound that features both a pyrrole ring and a diazepane ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject of study in various fields of chemistry and pharmacology. The pyrrole ring is known for its biological activity, while the diazepane ring is often found in compounds with therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with a diazepane precursor under specific reaction conditions. For instance, the reaction of 1H-pyrrole-2-carboxylic acid with 1,4-diazepane in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyrrole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
1-(1H-pyrrole-2-carbonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrole-2-carbonyl)-1,4-diazepane involves its interaction with specific molecular targets. The pyrrole ring can form hydrogen bonds with biological receptors, while the diazepane ring can interact with enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(1H-pyrrole-2-carbonyl)-1,4-diazepane: Unique due to the combination of pyrrole and diazepane rings.
1-(1H-pyrrole-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of diazepane.
1-(1H-pyrrole-2-carbonyl)morpholine: Contains a morpholine ring, offering different biological activities.
Uniqueness: this compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications and biological interactions. This duality enhances its potential in various research and therapeutic applications .
Properties
IUPAC Name |
1,4-diazepan-1-yl(1H-pyrrol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10(9-3-1-5-12-9)13-7-2-4-11-6-8-13/h1,3,5,11-12H,2,4,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETUQNASEOSQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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